1-Boc-3-cyclohexylidenepiperidine
Description
1-Boc-3-cyclohexylidenepiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a cyclohexylidene substituent at the 3-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, while the cyclohexylidene moiety introduces steric bulk and hydrophobicity, influencing the compound’s physicochemical and biological properties . Its synthesis likely involves Boc-protection of the piperidine amine followed by cyclohexylidene introduction via alkylation or condensation reactions, common strategies in heterocyclic chemistry .
Properties
IUPAC Name |
tert-butyl 3-cyclohexylidenepiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-16(2,3)19-15(18)17-11-7-10-14(12-17)13-8-5-4-6-9-13/h4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCPNKARPQLGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C2CCCCC2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-3-cyclohexylidenepiperidine can be synthesized through several methods. One common approach involves the reaction of 3-cyclohexylidenepiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the nitrogen atom, making the compound more stable and easier to handle .
Industrial Production Methods
Industrial production of 1-Boc-3-cyclohexylidenepiperidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-cyclohexylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Free amine after Boc group removal.
Scientific Research Applications
1-Boc-3-cyclohexylidenepiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclohexylidenepiperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the nitrogen atom, allowing the compound to participate in various chemical reactions. The compound can act as a precursor to other biologically active molecules by undergoing selective deprotection and subsequent functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among Boc-protected piperidine derivatives lie in the substituents at the 3-position, which dictate reactivity, solubility, and biological interactions:
*Estimated based on analogs. †Molecular weight from .
Q & A
Q. What are the key considerations for synthesizing 1-Boc-3-cyclohexylidenepiperidine in a laboratory setting?
Synthesis typically involves multistep reactions, including Boc protection of the piperidine nitrogen and cyclohexylidene group introduction. Key steps:
- Protection : Use tert-butoxycarbonyl (Boc) anhydride in solvents like dichloromethane or THF with a base (e.g., triethylamine) .
- Cyclohexylidene Formation : Employ cyclohexanone derivatives via condensation or Wittig-like reactions under controlled pH and temperature.
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95%) . Table 1 : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0–25°C | 70–85% |
| Cyclohexylidene Addition | Cyclohexanone, NaBH₄, MeOH | 60–75% |
Q. How should researchers handle and store 1-Boc-3-cyclohexylidenepiperidine to ensure stability?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants (silica gel) prevent hydrolysis of the Boc group .
- Stability Monitoring : Regular NMR or LC-MS checks to detect decomposition (e.g., Boc deprotection or ring-opening) .
Q. What analytical techniques are critical for characterizing 1-Boc-3-cyclohexylidenepiperidine?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclohexylidene position) and Boc group integrity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±0.001 Da) .
- IR Spectroscopy : Detect carbonyl (C=O) stretch (~1680–1720 cm⁻¹) from the Boc group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Contradiction Analysis : Compare experimental NMR shifts with computational predictions (DFT or ChemDraw simulations). For example, unexpected peaks may arise from rotamers or residual solvents .
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-phase NMR) .
- Case Study : A 2023 study resolved conflicting IR data by correlating carbonyl stretch variations with solvent polarity effects .
Q. What strategies optimize the regioselectivity of reactions involving 1-Boc-3-cyclohexylidenepiperidine?
- Catalytic Control : Use chiral catalysts (e.g., BINOL-derived) to direct nucleophilic attacks at the cyclohexylidene position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity at the piperidine nitrogen .
- Computational Modeling : DFT calculations predict transition states to guide reagent selection (e.g., Grignard vs. organozinc) .
Q. How can mechanistic studies elucidate the reactivity of 1-Boc-3-cyclohexylidenepiperidine under catalytic conditions?
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps (e.g., proton transfer vs. bond formation) .
- Trapping Intermediates : Use quench experiments with TEMPO or other radical scavengers to detect transient species .
- In Situ Monitoring : React-IR or Raman spectroscopy to track Boc group stability during catalysis .
Q. What methodologies address low yields in cross-coupling reactions with 1-Boc-3-cyclohexylidenepiperidine?
- Ligand Screening : Test Pd-based ligands (XPhos, SPhos) to improve coupling efficiency in Suzuki-Miyaura reactions .
- Microwave Assistance : Reduce reaction times and improve yields (e.g., 80% yield in 2 hrs vs. 50% in 24 hrs under conventional heating) .
- Additive Optimization : Silver salts (Ag₂O) or phase-transfer catalysts (TBAB) mitigate side reactions .
Data Reliability & Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Detailed Documentation : Report exact equivalents, solvent grades, and stirring rates. For example, trace water in THF can hydrolyze the Boc group .
- Batch-to-Batch Analysis : Use statistical tools (e.g., RSD <5% for HPLC purity across three batches) .
- Collaborative Validation : Share samples with independent labs to confirm spectral data and bioactivity .
Q. What statistical approaches are recommended for analyzing bioactivity data of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
